molecular formula C22H29N5O2 B2495086 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 673444-08-1

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No. B2495086
M. Wt: 395.507
InChI Key: CYGSUXXNAZHIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of purine derivatives, including this compound, often involves the introduction of hydrophobic substituents and the elongation of linkers to explore pharmacological activities. Studies have designed new series of derivatives as potential ligands for serotonin receptors, indicating a methodical approach to modify purine-2,6-dione structures for enhanced activity (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

Quantitative analyses of intermolecular interactions within similar purine derivatives show a layered crystal packing formed primarily by hydrogen bonds, with electrostatic energy contributing significantly to stabilization. These findings indicate the importance of molecular structure in the compound's interaction and potential biological activity (Shukla et al., 2020).

Chemical Reactions and Properties

Research on purine derivatives includes exploring new synthetic pathways and understanding their chemical behavior. For instance, novel synthesis methods for purine derivatives have been developed to create compounds with potential psychotropic activity, highlighting the versatility and reactivity of the purine scaffold (Gobouri, 2020).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting points, and crystal structure, play a crucial role in their biological activity and drug-likeness. Analyses of these properties help in understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Chemical Properties Analysis

The chemical properties, such as reactivity with various functional groups, ionization potential, and stability, are essential for the compound's interaction with biological targets. Studies on the methylation reactions of purine-6,8-diones offer insights into the chemical properties and potential modifications to enhance the compound's pharmacological profile (Rahat et al., 1974).

properties

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-12-16(2)14-26(13-15)21-23-19-18(20(28)24-22(29)25(19)3)27(21)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,15-16H,7,10-14H2,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSUXXNAZHIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.